2-Methylnonane

Description

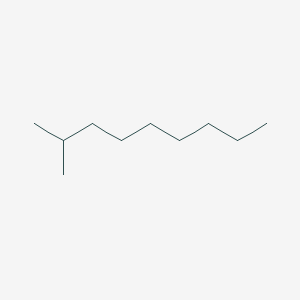

Structure

3D Structure

Properties

IUPAC Name |

2-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVYKUFIHHTIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873239 | |

| Record name | 2-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS], Liquid; [Sigma-Aldrich MSDS], Colorless liquid with a mild hydrocarbon odor; [Chevron Phillips MSDS] | |

| Record name | Alkanes, C9-11-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C10-13 Isoparaffin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C9-11 Isoparaffin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.89 [mmHg] | |

| Record name | 2-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

871-83-0, 34464-38-5, 63335-88-6, 68551-16-6, 68551-17-7 | |

| Record name | 2-Methylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C9-11 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C10-13 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLNONANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkanes, C9-11-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylnonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C9-11-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLNONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382AKH052V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnonane (also known as isodecane) is a branched-chain alkane that serves as a vital component in various scientific and industrial applications.[1] As a significant constituent of fuels and a versatile non-polar solvent, its behavior is of considerable interest in fields ranging from organic chemistry and petrochemical research to combustion science.[1][2][3] This guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-methylnonane, offering field-proven insights into its synthesis, analysis, and handling. The protocols and data presented herein are grounded in established standards to ensure scientific integrity and reproducibility.

Molecular Structure and Identification

Understanding the core identity of a chemical is the foundation of all subsequent research. 2-Methylnonane is a saturated hydrocarbon with the molecular formula C₁₀H₂₂.[4] Its structure consists of a nine-carbon nonane backbone with a methyl group branching from the second carbon atom.[1] This branched structure is a key determinant of its physical properties, distinguishing it from its linear isomer, n-decane.

The primary identifiers for 2-Methylnonane are consolidated in Table 1 for ease of reference.

Table 1: Chemical Identifiers for 2-Methylnonane

| Identifier | Value | Source(s) |

| IUPAC Name | 2-Methylnonane | [5] |

| Synonyms | Isodecane, Nonane, 2-methyl- | [5][6] |

| CAS Number | 871-83-0 | [4] |

| Molecular Formula | C₁₀H₂₂ | [4] |

| Molecular Weight | 142.28 g/mol | [7] |

| SMILES | CCCCCCCC(C)C | [3] |

| InChI Key | SGVYKUFIHHTIFL-UHFFFAOYSA-N | [3] |

| EC Number | 212-814-5 | [7] |

Physicochemical Properties

The physical properties of 2-Methylnonane dictate its behavior in various systems, from its utility as a solvent to its performance characteristics in fuels. It exists as a colorless liquid with a distinct petroleum-like odor.[6][8] A summary of its key quantitative physical and thermodynamic properties is provided in Table 2.

Table 2: Core Physical and Thermodynamic Properties of 2-Methylnonane

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless liquid | Standard | [8] |

| Boiling Point | 166 - 169 °C | 760 mmHg | [9][10] |

| Melting Point | -74.6 °C | - | [8] |

| Density | 0.726 g/mL | 20 °C | [9][10] |

| Refractive Index | 1.410 | 20 °C | [9][10] |

| Flash Point | 46 °C (115 °F) | Closed Cup | [6][9] |

| Vapor Pressure | 1.89 mmHg | 25 °C | [11] |

| Water Solubility | 0.8985 mg/L (Insoluble) | 25 °C (est.) | [11] |

| Solubility (Organic) | Soluble | Chloroform, Ether, Benzene | [9][12] |

| Critical Temperature | 337.55 °C | - | [13] |

| Critical Pressure | 21.2 bar | - | [13] |

| Enthalpy of Vaporization | 342.45 kJ/kg | 25 °C, 1 atm | [13] |

| Enthalpy of Formation (ΔfH°gas) | -260.2 kJ/mol | Standard | [14] |

Causality Behind Physical Properties

The branched structure of 2-Methylnonane is directly responsible for its lower melting and boiling points compared to its straight-chain isomer, n-decane (Boiling Point: ~174 °C). The methyl branch disrupts the orderly packing of molecules, weakening the intermolecular van der Waals forces. This reduced intermolecular attraction requires less thermal energy to transition from a solid to a liquid (melting) or from a liquid to a gas (boiling). Its hydrophobic nature and low polarity explain its insolubility in water and high solubility in non-polar organic solvents.[15]

Chemical Properties and Reactivity

As a saturated alkane, 2-Methylnonane is generally characterized by its chemical stability and lack of reactivity under ambient conditions. Its C-C and C-H bonds are strong and non-polar, making them resistant to attack by most acids, bases, and oxidizing agents.

-

Combustion: The most significant reaction of 2-Methylnonane is combustion. In the presence of excess oxygen, it burns to produce carbon dioxide and water, releasing a substantial amount of energy. This exothermic process is fundamental to its use in fuels.

-

Halogenation: Under UV light or at high temperatures, 2-Methylnonane can undergo free-radical substitution reactions with halogens (e.g., chlorine, bromine) to form haloalkanes.

-

Pyrolysis (Cracking): At very high temperatures and in the absence of oxygen, 2-Methylnonane can undergo pyrolysis, where its C-C bonds break to form a mixture of smaller, more volatile alkanes and alkenes.

Synthesis Pathway: A Validating Protocol

For research applications requiring high-purity 2-Methylnonane, a reliable synthesis protocol is essential. The Grignard reaction provides a robust and well-established method for creating the specific carbon-carbon bond required to form the 2-methylnonane structure.[16] This pathway involves the reaction of a Grignard reagent with an appropriate alkyl halide.

Below is a representative, self-validating protocol for the synthesis of 2-Methylnonane.

Diagram: Synthesis Workflow via Grignard Reaction

Caption: Workflow for the synthesis of 2-Methylnonane.

Step-by-Step Experimental Protocol: Grignard Synthesis

-

Apparatus Preparation: Assemble a three-neck round-bottom flask fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen gas inlet. All glassware must be rigorously flame-dried under a stream of dry nitrogen to eliminate any traces of water, which would quench the Grignard reagent.

-

Reagent Formation:

-

Place magnesium turnings in the flask.

-

In the dropping funnel, prepare a solution of 2-bromooctane in anhydrous diethyl ether.

-

Add a small volume of the 2-bromooctane solution to the magnesium turnings. Add a single crystal of iodine to initiate the reaction, evidenced by the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining 2-bromooctane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey, cloudy solution is the Grignard reagent, octan-2-ylmagnesium bromide.

-

-

Alkylation: Cool the Grignard reagent solution in an ice bath. Add methyl iodide dropwise from the dropping funnel. An exothermic reaction will occur. Control the rate of addition to maintain a manageable reaction temperature.

-

Workup and Quenching: After the addition is complete and the initial reaction has subsided, slowly and carefully pour the reaction mixture into a beaker containing a mixture of ice and a saturated aqueous solution of ammonium chloride (or dilute HCl). This step protonates the alkoxide intermediate and dissolves the magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. The 2-methylnonane product will be in the ether layer. Separate the layers, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Isolation: Remove the drying agent by filtration. The diethyl ether can be removed using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure 2-Methylnonane.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 2-Methylnonane is critical. Spectroscopic methods provide a definitive fingerprint of the molecule, while chromatography is used to assess purity.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple but characteristic. For 2-Methylnonane, the spectrum is dominated by C-H bond vibrations.[17]

-

C-H Stretching: Strong, sharp absorptions are expected in the 2850-2975 cm⁻¹ region, corresponding to the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.[18]

-

C-H Bending: Absorptions in the 1440-1480 cm⁻¹ range are due to C-H bending (scissoring) vibrations of CH₂ groups.[18] The bending vibrations for CH₃ groups appear around 1370-1385 cm⁻¹.[18] The presence of the isopropyl-like group at the end of the chain (from the C2 methyl branch) will result in a characteristic doublet in this region. The absence of significant peaks outside these regions (e.g., no broad O-H peak around 3300 cm⁻¹ or sharp C=O peak around 1700 cm⁻¹) confirms the absence of functional groups and the pure alkane nature of the sample.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information.[19][20]

-

¹H NMR: The proton NMR spectrum will show several distinct signals. The protons on the terminal methyl groups (C1 and the C2-branch) will appear as a triplet and a doublet, respectively, in the upfield region (~0.8-1.0 ppm). The numerous methylene (CH₂) groups along the chain will create a complex, overlapping multiplet around 1.2-1.4 ppm. The single methine (CH) proton at the C2 position will be a multiplet further downfield.

-

¹³C NMR: The carbon NMR spectrum will show unique signals for each chemically distinct carbon atom. Due to the molecule's asymmetry, all 10 carbons are expected to be unique. The signals will appear in the typical alkane region (~10-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 142. However, for branched alkanes, this peak is often weak or absent.[5]

-

Fragmentation: The spectrum will be characterized by a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). A prominent peak is expected at m/z = 43, corresponding to the stable isopropyl cation ([CH(CH₃)₂]⁺), resulting from cleavage alpha to the branch point.

Purity Assessment: Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of volatile compounds like 2-Methylnonane.

-

Principle: The sample is vaporized and passed through a long capillary column with a stationary phase. Compounds separate based on their boiling points and interactions with the stationary phase.

-

Typical Protocol:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An initial oven temperature of ~50°C, held for 2 minutes, followed by a ramp of 10°C/minute up to ~250°C.

-

Analysis: A pure sample of 2-Methylnonane will show a single major peak at a specific retention time. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. Commercial grades often specify a purity of >98%.

-

Standardized Experimental Methodologies for Physical Properties

To ensure data integrity and comparability across laboratories, physical properties should be measured using standardized methods, such as those published by ASTM International.

Diagram: Property Determination Workflow

Caption: Standardized workflows for physical property validation.

-

Boiling Point (Distillation Range) - ASTM D86: This method covers the atmospheric distillation of petroleum products.[15] A sample is heated in a distillation flask, and the vapor temperatures are recorded as the condensate is collected.[4][21] This provides the initial boiling point (IBP), final boiling point (FBP), and a profile of the distillation range, which is crucial for fuel characterization.[9]

-

Density - ASTM D4052: This standard test uses a digital density meter based on an oscillating U-tube.[7][8] The instrument measures the oscillation period of the U-tube when filled with the sample, which is directly related to the sample's density.[22] This method is fast, requires a small sample volume, and provides high precision.

-

Kinematic Viscosity - ASTM D445: This method determines kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[11][23] The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density.[24]

-

Flash Point - ASTM D93: This method uses a Pensky-Martens closed-cup tester.[25] The sample is heated at a controlled rate while an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite momentarily.[12][26] This is a critical safety parameter for handling and transportation.[27]

Safety, Handling, and Storage

Proper handling of 2-Methylnonane is imperative due to its flammability and health hazards.

-

GHS Hazards:

-

Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[12] Use explosion-proof electrical equipment.

-

Ground/bond container and receiving equipment to prevent static discharge.[12]

-

Wear protective gloves, clothing, and eye protection.

-

If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor.[12]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[12] Store locked up.

Conclusion

2-Methylnonane is a branched alkane with well-defined chemical and physical properties that are primarily dictated by its molecular structure. Its identity, purity, and physical characteristics can be reliably determined through a combination of spectroscopic analysis (IR, NMR, MS), gas chromatography, and standardized test methods (ASTM). A thorough understanding of these properties, coupled with robust synthesis and safe handling protocols, is essential for its effective and responsible use in research and industrial settings. This guide provides the foundational knowledge and validated methodologies required for professionals working with this important compound.

References

-

The Good Scents Company. (n.d.). 2-methyl nonane. Retrieved from [Link]

-

ASTM International. (2024). Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure (ASTM D86). Retrieved from [Link]

-

ASTM International. (2022). Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052). Retrieved from [Link]

-

ASTM International. (2024). Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) (ASTM D445). Retrieved from [Link]

-

Ayalytical. (n.d.). ASTM D86 Method of Petroleum Distillation. Retrieved from [Link]

-

ASTM International. (n.d.). Flash Point by Pensky-Martens Closed Cup Tester. Retrieved from [Link]

-

eralytics. (n.d.). ASTM D4052. Retrieved from [Link]

-

iTeh Standards. (n.d.). ASTM D4052-11 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids -- eLearning Course. Retrieved from [Link]

-

Precision Lubrication. (n.d.). Flash Point Testing: A Comprehensive Guide. Retrieved from [Link]

-

ASTM International. (2021). D4052 Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter. Retrieved from [Link]

-

Intertek Inform. (2024). ASTM D 445 : 2024 Standard Test Method for Kinematic Viscosity of Tr. Retrieved from [Link]

-

ASTM International. (2011). D93 Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester. Retrieved from [Link]

-

eralytics. (n.d.). ASTM D445. Retrieved from [Link]

-

Unacademy. (n.d.). A Short On Preparation Of Alkanes By Grignard Reagents. Retrieved from [Link]

-

Chemcasts. (n.d.). 2-methylnonane (CAS 871-83-0) Properties. Retrieved from [Link]

-

NIST. (n.d.). Nonane, 2-methyl- IR Spectrum. Retrieved from [Link]

-

lookchem. (n.d.). 2-METHYLNONANE 871-83-0 wiki. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables. (2012). 2-methylnonane. Retrieved from [Link]

-

NIST. (n.d.). Nonane, 2-methyl- Mass Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Nonane, 2-methyl- Thermochemistry Data. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Nonane, 2-methyl- (CAS 871-83-0). Retrieved from [Link]

-

eThermo. (n.d.). 2-methylnonane Thermodynamics & Transport Properties Calculation. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Quora. (2018). How can alkane prepare by grignard reagent?. Retrieved from [Link]

-

NIST. (n.d.). Nonane, 2-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylnonane. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl nonane, 871-83-0. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylnonane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylhexane. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-METHYLNONANE | CAS#:871-83-0. Retrieved from [Link]

Sources

- 1. 2-Methylnonane - Wikipedia [en.wikipedia.org]

- 2. 2-methylnonane | TargetMol [targetmol.com]

- 3. CAS 871-83-0: 2-Methylnonane | CymitQuimica [cymitquimica.com]

- 4. ASTM D86 - eralytics [eralytics.com]

- 5. Nonane, 2-methyl- [webbook.nist.gov]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. store.astm.org [store.astm.org]

- 9. fluidlife.com [fluidlife.com]

- 10. rut44.ru [rut44.ru]

- 11. store.astm.org [store.astm.org]

- 12. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 13. chem-casts.com [chem-casts.com]

- 14. Nonane, 2-methyl- [webbook.nist.gov]

- 15. store.astm.org [store.astm.org]

- 16. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 17. Nonane, 2-methyl- [webbook.nist.gov]

- 18. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. guidechem.com [guidechem.com]

- 20. Page loading... [wap.guidechem.com]

- 21. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]

- 22. ASTM D4052 - eralytics [eralytics.com]

- 23. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 24. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]

- 25. nazhco.com [nazhco.com]

- 26. precisionlubrication.com [precisionlubrication.com]

- 27. store.astm.org [store.astm.org]

2-Methylnonane molecular structure and isomerism

An In-Depth Technical Guide to the Molecular Structure and Isomerism of 2-Methylnonane

Abstract

This technical guide provides a comprehensive examination of 2-methylnonane, a branched-chain alkane with the molecular formula C₁₀H₂₂. We will delve into its molecular architecture, including bonding, geometry, and conformational possibilities. A central focus of this guide is the concept of isomerism as it pertains to the C₁₀H₂₂ formula, exploring the vast landscape of its 75 structural isomers and the principles of stereoisomerism in relevant analogues. The guide contrasts the physicochemical properties of 2-methylnonane with other decane isomers, illustrating the profound impact of molecular structure on bulk characteristics. Furthermore, we will outline key experimental methodologies for the synthesis, separation, and structural elucidation of these isomers, providing actionable protocols for researchers in organic chemistry, petrochemistry, and drug development.

The Molecular Architecture of 2-Methylnonane

2-Methylnonane is a saturated hydrocarbon, specifically a branched alkane. Its systematic IUPAC name precisely describes its structure: a nine-carbon backbone (nonane) with a single methyl group (CH₃) substituent located at the second carbon position.[1] As a component of fuels like gasoline, it holds significance in the energy sector.[2]

Chemical Formula, Bonding, and Geometry

The molecular formula for 2-methylnonane is C₁₀H₂₂.[3][4] The structure consists exclusively of carbon-carbon and carbon-hydrogen single bonds. Every carbon atom within the molecule is sp³ hybridized, resulting in a tetrahedral geometry with bond angles approximating 109.5°.[5] The C-C single bond length is approximately 1.54 Å, and the C-H bond length is about 1.09 Å.[5] This tetrahedral arrangement dictates the three-dimensional shape of the molecule. Free rotation around the C-C sigma bonds allows the molecule to exist in numerous transient shapes known as conformations. The most stable conformations are those that minimize steric hindrance between adjacent groups, primarily the "staggered" conformations.[5]

Caption: 2D skeletal representation of 2-methylnonane.

The Isomeric Landscape of Decane (C₁₀H₂₂)

Isomers are distinct compounds that share the same molecular formula but differ in the arrangement of their atoms.[6] This phenomenon is critically important in chemistry, as different isomers can exhibit vastly different physical, chemical, and biological properties. The molecular formula C₁₀H₂₂ corresponds to decane, which has a remarkable 75 structural isomers, highlighting the combinatorial complexity that arises with increasing carbon chain length.[7][8][9]

Structural (Constitutional) Isomerism

Structural isomers have different atomic connectivity. The 75 isomers of decane are all acyclic alkanes that vary in their carbon chain branching.[10] They can be systematically named by identifying the longest continuous carbon chain and the nature and position of the alkyl substituents.[11][12][13]

Examples of structural isomers of C₁₀H₂₂ include:

-

n-Decane: The straight-chain isomer with all ten carbons in a continuous chain.[10]

-

2-Methylnonane: A nine-carbon chain with a methyl group on the second carbon.[10]

-

4-Propylheptane: A seven-carbon chain with a propyl group on the fourth carbon.

-

2,2,5,5-Tetramethylhexane: A highly branched six-carbon chain with four methyl groups.[6]

Caption: Different structural isomers arise from the same molecular formula.

Stereoisomerism and Chirality

Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of their atoms. A key type of stereoisomerism is enantiomerism, which arises from chirality. A molecule is chiral if it is non-superimposable on its mirror image.[14][15] The most common source of chirality in alkanes is a stereocenter: a carbon atom bonded to four different substituent groups.[15]

2-Methylnonane itself is achiral. The carbon at the C2 position is bonded to a hydrogen, a methyl group (the branch), a C1 methyl group, and the C3-C9 alkyl chain. Because two of the substituents on C2 are effectively methyl groups, it does not have four different groups and is therefore not a stereocenter.[1]

However, many other decane isomers are chiral. For example, 3-methylnonane is chiral. Its C3 carbon is bonded to four distinct groups:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

A hexyl group (-CH₂(CH₂)₄CH₃)

Because the C3 carbon is a stereocenter, 3-methylnonane exists as a pair of non-superimposable mirror images called enantiomers, designated (R)-3-methylnonane and (S)-3-methylnonane. These enantiomers have identical physical properties (boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and other chiral molecules.[14]

Caption: Comparison of a chiral (3-methylnonane) and achiral (2-methylnonane) isomer.

Comparative Physicochemical Properties

The seemingly subtle differences in the structures of isomers lead to significant variations in their macroscopic physical properties. This is a direct consequence of how molecular shape affects the strength of intermolecular van der Waals forces.

| Property | n-Decane | 2-Methylnonane | 2,2,4-Trimethylheptane |

| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ | C₁₀H₂₂ |

| Boiling Point (°C) | 174.1 | 166.9[1] | ~157 |

| Melting Point (°C) | -29.7 | -74.6[1] | -100.7 |

| Density (g/mL at 20°C) | 0.730 | 0.726 | 0.722 |

| Viscosity (mPa·s at 20°C) | 0.92 | 0.85[16] | ~0.78 |

Causality Behind Property Differences:

-

Boiling Point: N-decane, the linear isomer, has the largest surface area, allowing for strong intermolecular van der Waals attractions, which requires more energy to overcome, resulting in the highest boiling point. As branching increases (e.g., in 2-methylnonane) and the molecule becomes more compact, the surface area for interaction decreases. This weakens the van der Waals forces, leading to a lower boiling point.[17]

-

Melting Point: The trend for melting points is less straightforward. It depends heavily on the efficiency of crystal lattice packing. Highly symmetrical molecules, even if branched, can sometimes pack more efficiently than less symmetrical ones, leading to higher melting points. However, in this comparison, the increased branching and reduced symmetry lead to poorer packing and thus lower melting points.

-

Density and Viscosity: Both density and viscosity tend to decrease with increased branching for isomers of a given alkane. The more compact, branched structures are less dense, and the reduced intermolecular forces also result in lower viscosity (resistance to flow).[16]

Key Experimental Methodologies

The analysis of 2-methylnonane and its isomers requires a suite of sophisticated synthesis, separation, and characterization techniques.

Synthesis of 2-Methylnonane

Branched alkanes like 2-methylnonane are often produced in industrial settings through the hydroisomerization of linear alkanes. This process is crucial in petroleum refining for increasing the octane number of gasoline.

Protocol: Catalytic Hydroisomerization of n-Decane

This protocol describes a representative laboratory-scale synthesis.

-

Catalyst Preparation: A bifunctional catalyst is required, typically containing an acidic solid support (like a zeolite or SAPO-11) for isomerization and a noble metal (like Platinum) for hydrogenation/dehydrogenation steps. The metal is loaded onto the support, often by mechanical mixing or impregnation.

-

Reactor Setup: The reaction is carried out in a continuous-flow fixed-bed reactor. The prepared catalyst (e.g., 0.5 wt.% Pt on SAPO-11) is loaded into the reactor.

-

Catalyst Activation: The catalyst is activated (reduced) in situ by heating it under a flow of hydrogen gas (e.g., at 500°C for 3 hours).

-

Reaction Execution:

-

The reactor temperature is set to the desired range (e.g., 280-330°C).

-

A feed stream of n-decane is vaporized and mixed with a hydrogen stream (e.g., H₂/n-C₁₀ molar ratio of 7).

-

The gaseous mixture is passed through the catalyst bed at a controlled weight hourly space velocity (WHSV).

-

-

Product Collection & Analysis: The reactor effluent, containing unreacted n-decane, 2-methylnonane, and other isomers, is cooled to condense the liquid products. The product mixture is then analyzed by gas chromatography.[18]

Separation and Analysis of Isomers

Separating and identifying the 75 isomers of decane is a significant analytical challenge due to their similar boiling points and polarities. Capillary gas chromatography (GC) is the premier technique for this task.[19]

Caption: General workflow for the analysis of alkane isomers.

Protocol: Isomer Separation by Capillary Gas Chromatography (GC)

-

Sample Preparation: Dilute the isomer mixture in a volatile, non-polar solvent (e.g., hexane) to an appropriate concentration for GC analysis.

-

Instrument Setup:

-

Column: Use a high-resolution capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane). Long columns (e.g., 30-100 m) provide better resolution.[19][20]

-

Carrier Gas: Use an inert carrier gas like helium or hydrogen at a constant flow rate.

-

Injector: Set the injector port to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.

-

Oven Program: This is the most critical parameter for isomer separation. A slow temperature ramp is typically used. For example: start at 40°C, hold for 5 minutes, then ramp at 2-5°C/minute up to 200°C. This allows for the separation of closely boiling isomers.[21]

-

Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbons. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS).

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The isomers will separate based on their boiling points and interactions with the stationary phase, eluting from the column at different retention times.

-

The resulting chromatogram will show a series of peaks, each corresponding to a different isomer.

-

Spectroscopic Identification

While GC separates the isomers, spectroscopic techniques are required for unambiguous structure confirmation.[22]

-

Mass Spectrometry (MS): In a GC-MS system, as each isomer elutes from the column, it is ionized and fragmented. While all C₁₀H₂₂ isomers have the same molecular ion peak (m/z = 142), their fragmentation patterns differ based on the stability of the carbocations formed. More branched isomers often show more intense fragment ions resulting from cleavage at the branch points.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structure elucidation.[24] Each unique hydrogen or carbon atom in a molecule produces a distinct signal. The chemical shift, integration (for ¹H), and splitting patterns of these signals provide a detailed map of the molecule's connectivity, allowing for the differentiation between isomers like 2-methylnonane and 4-methylnonane.

Conclusion

2-Methylnonane serves as an excellent model for understanding the fundamental principles of molecular structure and isomerism in alkanes. Its architecture, governed by sp³ hybridization and tetrahedral geometry, is straightforward, yet it is part of a complex family of 75 structural isomers of C₁₀H₂₂. The subtle variations in branching among these isomers have profound and predictable effects on their physical properties, such as boiling point and viscosity. The successful separation and identification of 2-methylnonane from its isomers rely on advanced analytical techniques, primarily high-resolution capillary gas chromatography coupled with mass spectrometry and NMR. A thorough understanding of these concepts is indispensable for professionals in petrochemical refining, synthetic chemistry, and materials science.

References

-

Grokipedia. List of isomers of decane. 7

-

Doc Brown's Chemistry. 75 C10H22 isomers of molecular formula C10H22. 8

-

Study.com. Decane Overview, Formula & Structure.

-

Lumen Learning. Nomenclature of Alkanes | MCC Organic Chemistry. 11

-

Academic Center for Excellence. Naming Organic Compounds: Alkanes. 12

-

Chemistry LibreTexts. 2.2: Nomenclature of Alkanes. 13

-

KPU Pressbooks. 2.2 Nomenclature of Alkanes – Organic Chemistry I. 25

-

Filo. For all 75 isomer of decane. 9

-

Scribd. Isomer c10h22. 26

-

Scribd. The 75 Isomers of Decane. 27

-

Wikipedia. 2-Methylnonane. 1

-

Wikipedia. List of isomers of decane. 28

-

Wikipedia. Alkane. 5

-

ChemTalk. Naming Alkanes. 29

-

Filo. Chain Isomers of C10H22. 10

-

Scribd. 75 Isomers of Decane (C10H22) List. 30

-

Benchchem. 2-Methylnonane | 871-83-0. 17

-

NIST. Nonane, 2-methyl-.

-

CymitQuimica. CAS 871-83-0: 2-Methylnonane. 4

-

ResearchGate. Separation of n-alkanes from C1 to C6 by gas chromatography.

-

Krupčík, J., et al. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.

-

ACS Publications. Viscosity and Surface Tension of Branched Alkanes 2-Methylnonane and 4-Methylnonane.

-

ResearchGate. Separating alkane/alkene isomers on the GC but the isomers have the same retention time.

-

YouTube. Decane.

-

PubChem. 2-Methylnonane.

-

ChemicalBook. 2-METHYLNONANE synthesis.

-

Stenutz. 2-methylnonane.

-

Sigma-Aldrich. 2-Methylnonane.

-

YouTube. Chirality and Optical Activity- Haloalkanes and Haloarenes.

-

Chemcasts. 2-methylnonane (CAS 871-83-0) Properties.

-

Chemistry LibreTexts. Fundamentals of Chirality.

-

Cheméo. Chemical Properties of Nonane, 2-methyl- (CAS 871-83-0).

-

Purdue University. Chirality and Optical Activity.

-

Wikipedia. Chirality (chemistry).

-

TargetMol. 2-methylnonane.

-

Thesis. Separation of isomeric hydrocarbons by Gas Chromatography using Liquid Crystalline Materials as Stationary Phases.

-

RSC Publishing. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization.

-

ESSLAB. 2-Methylnonane.

-

Mol-Instincts. 871-83-0 2-METHYLNONANE.

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

-

Wikiwand. 2-Methylnonane.

-

YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review.

-

Leah4Sci. Spectroscopy: IR, NMR, Mass Spec.

-

Michigan State University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. 2-Methylnonane - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. Nonane, 2-methyl- [webbook.nist.gov]

- 4. CAS 871-83-0: 2-Methylnonane | CymitQuimica [cymitquimica.com]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]

- 7. grokipedia.com [grokipedia.com]

- 8. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 9. For all 75 isomer of decane | Filo [askfilo.com]

- 10. Chain Isomers of C10H22 List and explain the chain isomers for the molec.. [askfilo.com]

- 11. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. germanna.edu [germanna.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 2-Methylnonane | 871-83-0 | Benchchem [benchchem.com]

- 18. 2-METHYLNONANE synthesis - chemicalbook [chemicalbook.com]

- 19. vurup.sk [vurup.sk]

- 20. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 23. lehigh.edu [lehigh.edu]

- 24. youtube.com [youtube.com]

- 25. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 26. scribd.com [scribd.com]

- 27. scribd.com [scribd.com]

- 28. List of isomers of decane - Wikipedia [en.wikipedia.org]

- 29. Naming Alkanes | ChemTalk % [chemistrytalk.org]

- 30. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Solubility of 2-Methylnonane in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2-methylnonane, a branched-chain alkane, in a variety of common organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of alkane solubility, presents meticulously compiled solubility data, and offers detailed, field-proven experimental protocols for solubility determination. Our focus is on providing not just data, but a foundational understanding of the physicochemical principles at play, ensuring the practical applicability of the information within a laboratory and research context.

Introduction: The Significance of 2-Methylnonane in Scientific Research

2-Methylnonane (C₁₀H₂₂), also known as isodecane, is a branched-chain alkane that finds utility in various industrial and research applications, including as a component in fuels and as a non-polar solvent.[1][2] Its well-defined chemical structure and physical properties make it an excellent model compound for studying the behavior of branched alkanes in solution.[1] Understanding the solubility of 2-methylnonane is crucial in contexts such as reaction chemistry, extraction processes, and formulation development, where it may act as a solvent, a dispersant, or a component of a complex mixture. In the pharmaceutical industry, knowledge of the solubility of non-polar compounds is fundamental to the design of effective drug delivery systems and for understanding the partitioning behavior of molecules.

This guide aims to provide a comprehensive resource on the solubility of 2-methylnonane, moving beyond simple data presentation to explain the "why" behind the observed phenomena. By understanding the interplay of intermolecular forces and thermodynamic principles, researchers can make more informed decisions in solvent selection and process optimization.

Theoretical Framework: The Energetics of Dissolution

The solubility of any solute in a given solvent is governed by a delicate balance of enthalpic and entropic contributions to the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be spontaneous, ΔG_mix must be negative. The adage "like dissolves like" is a simplified but powerful expression of this thermodynamic reality.[3]

Alkanes, including 2-methylnonane, are non-polar molecules characterized by weak van der Waals forces (specifically, London dispersion forces) as their primary mode of intermolecular interaction.[4][5] The process of dissolving an alkane in an organic solvent can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to separate the 2-methylnonane molecules from each other.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the 2-methylnonane molecule interacts with the solvent molecules.

The overall enthalpy of mixing (ΔH_mix) is the sum of the energy changes in these three steps.

The Role of Solvent Polarity

The key determinant of 2-methylnonane's solubility is the nature of the solvent.

-

Non-polar Solvents: In non-polar solvents such as hexane, toluene, and carbon tetrachloride, the intermolecular forces are also primarily London dispersion forces.[6] When 2-methylnonane dissolves in these solvents, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions.[5] Consequently, the enthalpy of mixing is typically small and close to zero, and the dissolution is driven by the favorable increase in entropy (ΔS_mix > 0) from the random mixing of the molecules. This leads to high solubility.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate possess a permanent dipole moment, leading to stronger dipole-dipole interactions in addition to dispersion forces. While 2-methylnonane can be solvated through dispersion forces, the energy released is often insufficient to overcome the stronger attractions between the solvent molecules. This results in a less favorable (more positive) enthalpy of mixing and, consequently, lower solubility compared to non-polar solvents.

-

Polar Protic Solvents: In polar protic solvents such as ethanol and methanol, strong hydrogen bonds are the dominant intermolecular force.[7] A significant amount of energy is required to disrupt this hydrogen-bonding network to create a cavity for the non-polar 2-methylnonane molecule. The weak van der Waals interactions formed between the alkane and the alcohol molecules do not release enough energy to compensate for this.[4] This leads to a highly positive enthalpy of mixing and, therefore, very low solubility.

The relationship between solvent polarity and the solubility of a non-polar solute like 2-methylnonane can be visualized as follows:

Caption: Relationship between solvent type, intermolecular forces, and 2-methylnonane solubility.

Quantitative Solubility of 2-Methylnonane: An Illustrative Dataset

Direct, experimentally determined quantitative solubility data for 2-methylnonane across a wide range of organic solvents is not extensively available in the peer-reviewed literature. Therefore, the following table presents a set of illustrative solubility values, estimated based on the principles of "like dissolves like" and the known solubility behavior of similar C10 alkanes. These values are intended to provide a practical guide for solvent selection and should be experimentally verified for critical applications. The solubility is expressed as grams of 2-methylnonane per 100 mL of solvent at 25°C and 1 atm.

| Solvent | Chemical Class | Polarity | Estimated Solubility ( g/100 mL) |

| n-Hexane | Non-polar Alkane | Very Low | Miscible |

| Toluene | Aromatic Hydrocarbon | Low | Miscible |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Low | Miscible |

| Diethyl Ether | Ether | Low | Highly Soluble (> 50) |

| Tetrahydrofuran (THF) | Ether | Moderate | Soluble (10 - 50) |

| Acetone | Ketone | Moderate | Sparingly Soluble (1 - 10) |

| Ethyl Acetate | Ester | Moderate | Sparingly Soluble (1 - 10) |

| Ethanol | Alcohol | High | Very Slightly Soluble (0.1 - 1) |

| Methanol | Alcohol | High | Very Slightly Soluble (0.1 - 1) |

| Water | Polar Protic | Very High | Insoluble (< 0.001)[8] |

Disclaimer: The solubility values presented in this table, with the exception of water, are estimates derived from chemical principles and data for analogous compounds. For precise quantitative applications, experimental determination is strongly recommended.

Experimental Determination of Solubility: Protocols and Best Practices

To ensure the trustworthiness and accuracy of solubility data, rigorous experimental protocols are essential. The following sections detail two common and reliable methods for determining the solubility of a liquid solute like 2-methylnonane in an organic solvent.

Gravimetric Method for Miscible to Sparingly Soluble Systems

The gravimetric method is a robust and straightforward technique for determining solubility.[8][9] It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the remaining solute.

Principle: A saturated solution is created by allowing excess solute to equilibrate with the solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated, and the mass of the non-volatile solute is measured.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

To a series of sealed, temperature-controlled vials, add a known volume of the desired organic solvent (e.g., 10 mL).

-

Add an excess of 2-methylnonane to each vial. The presence of a separate, undissolved phase of 2-methylnonane is essential to ensure saturation.

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C ± 0.1°C) for a minimum of 24 hours to ensure equilibrium is reached.

-

-

Sample Collection:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the separation of the undissolved 2-methylnonane.

-

Carefully withdraw a precise volume (e.g., 5 mL) of the clear, saturated supernatant using a calibrated volumetric pipette. Avoid disturbing the undissolved solute layer.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish. Record the initial mass of the dish.

-

Place the evaporating dish in a fume hood and gently evaporate the solvent. For volatile solvents, this can be done at room temperature or with gentle heating.

-

Once the solvent has evaporated, place the dish in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below that of 2-methylnonane (boiling point ~167-169°C) to remove any residual solvent.[10][11]

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation:

-

Mass of solute = (Mass of dish + solute) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of solute / Volume of supernatant collected) * 100

-

Self-Validating System:

-

Equilibrium Confirmation: Prepare multiple vials and analyze them at different time points (e.g., 24, 48, and 72 hours). Consistent solubility values indicate that equilibrium has been reached.

-

Reproducibility: Perform the experiment in triplicate to ensure the precision of the results.

-

Mass Balance: For highly soluble systems, the initial and final masses of the solute and solvent can be tracked to ensure minimal loss during the experiment.

Caption: Workflow for the gravimetric determination of 2-methylnonane solubility.

Cloud Point Titration Method for Temperature-Dependent Solubility

For systems where solubility is highly dependent on temperature, the cloud point method provides an efficient way to determine the temperature at which a solution of a given concentration becomes saturated.[2][12]

Principle: A solution of known concentration is cooled until the solute begins to precipitate, making the solution appear cloudy. The temperature at which this cloudiness first appears is the cloud point, which corresponds to the saturation temperature for that specific concentration.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a series of solutions of 2-methylnonane in the desired solvent with accurately known concentrations (e.g., 1%, 5%, 10%, 20% w/w).

-

-

Cloud Point Determination:

-

Place a known volume of one of the prepared solutions into a jacketed test tube equipped with a calibrated thermometer and a stirring mechanism.

-

Circulate a cooling fluid through the jacket of the test tube to slowly decrease the temperature of the solution at a controlled rate (e.g., 1°C/minute).

-

Continuously stir the solution and observe it against a dark background with good illumination.

-

Record the temperature at which the first sign of turbidity or cloudiness appears. This is the cloud point.

-

To confirm the cloud point, slowly warm the solution until it becomes clear again and then repeat the cooling process.

-

-

Data Analysis:

-

Repeat the procedure for each of the prepared concentrations.

-

Plot the cloud point temperatures (y-axis) against the corresponding concentrations (x-axis) to generate a solubility curve.

-

Self-Validating System:

-

Controlled Cooling Rate: A slow and controlled cooling rate is crucial to avoid supercooling and to obtain an accurate cloud point.

-

Reversibility: The disappearance of the cloudiness upon warming should occur at a temperature very close to the cloud point observed during cooling, confirming that a true phase equilibrium is being observed.

-

ASTM Standards: For certain applications, particularly with petroleum products, standardized methods such as ASTM D2500 can be adapted.[4]

Conclusion: A Practical Framework for Understanding 2-Methylnonane Solubility

This technical guide has provided a comprehensive overview of the solubility of 2-methylnonane in organic solvents, grounded in the fundamental principles of physical chemistry. By understanding the interplay of intermolecular forces and the thermodynamic drivers of dissolution, researchers can move beyond empirical trial-and-error and adopt a more rational approach to solvent selection and the design of chemical processes.

The illustrative solubility data presented herein offers a practical starting point for laboratory work, while the detailed experimental protocols for gravimetric and cloud point analysis provide a robust framework for obtaining precise and reliable solubility measurements. The emphasis on self-validating systems within these protocols is designed to foster a culture of accuracy and reproducibility in scientific research.

For professionals in drug development and other scientific fields, a thorough understanding of solubility is not merely academic; it is a critical component of innovation and success. It is our hope that this guide will serve as a valuable resource in these endeavors.

References

-

The Good Scents Company. (n.d.). 2-methyl nonane. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Wikipedia. (2023, October 27). 2-Methylnonane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Nonane, 2-methyl- (CAS 871-83-0). Retrieved from [Link]

-

Scribd. (n.d.). Understanding Gravimetric Methods. Retrieved from [Link]

-

Gravimetric Analysis - Solubility of Things. (n.d.). Retrieved from [Link]

-

Slideshare. (2016, October 29). Petroleum lab experiment 03 - cloud pour point. Retrieved from [Link]

-

Calnesis Laboratory. (n.d.). Cloud point measurement. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Cloud point. Retrieved from [Link]

-

OSTI.GOV. (1995, August 1). Cloud-point determination for crude oils. Retrieved from [Link]

-

Ayalytical. (n.d.). ASTM D2500 Method for Cloud Point Testing. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 7). 1.2.8: Properties of Alkanes. Retrieved from [Link]

-

Unacademy. (n.d.). Solubility of Alkanes. Retrieved from [Link]

-

Solubility of Alkanes in organic solvents. (n.d.). Retrieved from [Link]

-

Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 1). 2.9: The Physical Properties of Alkanes, Alkyl Halides, Alcohols, Ethers, and Amines. Retrieved from [Link]

-

Merupulu. (n.d.). ALCOHOLS, PHENOLS AND ETHERS. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. calnesis.com [calnesis.com]

- 3. Petroleum lab experiment 03 - cloud pour point | PDF [slideshare.net]

- 4. ASTM D2500 Method for Cloud Point Testing | Ayalytical [ayalytical.com]

- 5. Solubility in Water of Normal C9 and C10, Alkane Hydrocarbons | Semantic Scholar [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. merupulu.com [merupulu.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-METHYLNONANE CAS#: 871-83-0 [m.chemicalbook.com]

- 12. Cloud point - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Methylnonane (CAS 871-83-0)

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-Methylnonane, also known as isodecane, a branched-chain alkane with significant applications in fuel science, organic synthesis, and biochemical research. Designed for researchers, scientists, and drug development professionals, this guide delves into the core physicochemical properties, synthesis, analytical methodologies, and safety protocols associated with this compound.

Molecular Profile and Physicochemical Properties

2-Methylnonane is a saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1][2] Structurally, it consists of a nine-carbon nonane chain with a methyl group attached to the second carbon atom.[1] This branching distinguishes its properties from its straight-chain isomer, n-decane. It is a colorless liquid with a characteristic petroleum distillate odor.[1][3] As it lacks a chiral center, 2-Methylnonane is an achiral molecule.[1]

Its utility in various applications is dictated by its physical properties, which are summarized below.

| Property | Value | Source(s) |

| CAS Number | 871-83-0 | [1][4] |

| Molecular Formula | C₁₀H₂₂ | [1][4] |

| Molar Mass | 142.28 - 142.29 g·mol⁻¹ | [1] |

| Appearance | Colorless, clear liquid | [1][4] |

| Density | 0.726 - 0.749 g/mL at 20°C | [1][4] |

| Melting Point | -74.6 °C | [1][2] |

| Boiling Point | 166 - 169 °C | [1][4] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [4][5] |

| Vapor Pressure | 1.89 mmHg at 25 °C | |

| Solubility | Insoluble in water; soluble in non-polar solvents (chloroform, ether, benzene) | [1][4] |

| Refractive Index (n²⁰/D) | 1.410 | [4] |

Synthesis and Manufacturing Insights

While various synthetic routes can yield branched alkanes, a prominent method for producing 2-Methylnonane is through the hydroisomerization of n-decane. This process is critical in petroleum refining to improve the octane number of gasoline.

The causality behind this choice of synthesis is twofold:

-

Feedstock Availability : n-Decane is a readily available component of crude oil distillates.

-

Catalytic Efficiency : Modern bifunctional catalysts, typically containing a noble metal (like Platinum) on an acidic support (like a zeolite or SAPO-11), can efficiently facilitate the skeletal rearrangement of the linear alkane into its branched isomers.

A representative catalytic protocol is described below.

Experimental Protocol: Hydroisomerization of n-Decane

This protocol is based on established principles of heterogeneous catalysis for alkane isomerization.[6]

-

Catalyst Preparation : A bifunctional catalyst is prepared by mechanically mixing a metal-loaded support (e.g., 1 wt.% Pt on Al₂O₃) with a shape-selective molecular sieve (e.g., SAPO-11) to achieve a final metal loading of 0.5 wt.%.[6] This ensures both metal sites for hydrogenation/dehydrogenation and acid sites for carbocation rearrangement are present.

-

Reactor Loading : Load 0.1 g of the prepared catalyst into a fixed-bed flow reactor.[6]

-

Catalyst Reduction : The catalyst is reduced in situ prior to the reaction. This is a critical step to ensure the platinum is in its active, metallic state (Pt⁰). This is achieved by flowing hydrogen (H₂) gas over the catalyst bed at 500°C for 3 hours.[6]

-

Reaction Execution :

-

Set the reactor temperature to the desired range (e.g., 280-330°C).[6]

-

Introduce a gaseous feed of n-decane and hydrogen at a controlled molar ratio (e.g., H₂/n-C₁₀ = 7).[6]

-

The Weight Hourly Space Velocity (WHSV) is varied (e.g., 6.6-13.1 h⁻¹) to control the contact time of the reactants with the catalyst, thereby influencing conversion and product selectivity.[6]

-

-

Product Analysis : The reaction effluent is analyzed in real-time using an online Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., CP-Sil 5) to separate and quantify the isomers of decane, including 2-Methylnonane.[6]

Analytical Methodologies: GC-MS Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like 2-Methylnonane. Its high resolving power (GC) combined with its specific detection capabilities (MS) makes it ideal. The analyte's volatility and thermal stability allow for direct analysis without the need for derivatization, simplifying sample preparation.[7]

Caption: Workflow for GC-MS analysis of 2-Methylnonane.

Protocol: GC-MS Identification of 2-Methylnonane

This protocol provides a self-validating system for the positive identification of 2-Methylnonane.

-

Sample Preparation :

-

For a pure standard, dilute 10 µL of 2-Methylnonane (CAS 871-83-0) in 10 mL of GC-grade hexane to create a 1000 ppm solution. This prevents column overloading and ensures sharp chromatographic peaks.

-

-

Instrument Configuration (Agilent GC/MS or equivalent) :

-

GC Column : J&W DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness. This non-polar column separates compounds primarily by boiling point, which is ideal for hydrocarbons.

-

Inlet : Split/splitless injector at 250°C. Use a split ratio of 50:1 to handle the concentration.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program : Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes. This program ensures separation from potential solvent impurities and other isomers.

-

MS Transfer Line : 280°C.

-

Ion Source : Electron Ionization (EI) at 70 eV, temperature at 230°C. 70 eV is the standard energy for creating reproducible fragmentation patterns for library matching.

-

Mass Analyzer : Quadrupole, scanning from m/z 35 to 350.

-

-

Analysis :

-

Inject 1 µL of the prepared sample.

-

Acquire data.

-

-

Data Interpretation & Validation :

-

Retention Time (RT) : Identify the chromatographic peak corresponding to 2-Methylnonane. This should be consistent across multiple runs.

-

Mass Spectrum : Extract the mass spectrum from the apex of the target peak.

-

Library Match : Compare the acquired spectrum against a reference library (e.g., NIST). Key expected fragments for 2-Methylnonane include m/z values corresponding to characteristic alkane fragmentation patterns (e.g., loss of methyl, ethyl groups).[8][9]

-

Confirmation : A high-quality match (>90%) between the acquired spectrum and the library spectrum, combined with a consistent retention time, confirms the identity of 2-Methylnonane.

-

Applications and Industrial Relevance

2-Methylnonane's primary roles are rooted in its properties as a hydrocarbon.

-

Fuel Science : It is a significant component of fuels like gasoline and serves as a crucial diesel surrogate compound.[1] Its branched structure imparts a higher octane rating compared to n-decane, making it a desirable component in fuel blends. Researchers use it extensively in cool flame and combustion chemistry studies to model the behavior of real-world diesel fuels.[1]

-

Organic Synthesis : As a non-polar solvent, it can be used in reactions involving non-polar reagents.[1] It also serves as a building block or precursor in various organic synthesis applications.[10]

-

Biochemical Research : It is used in various biochemical experiments and is commercially available as a research chemical.[10][11] Interestingly, it has been identified as one of the volatile organic compounds emanated from human skin, suggesting potential roles in chemical ecology and as a biomarker.[12]

Safety, Handling, and Toxicology

2-Methylnonane is a hazardous chemical that requires strict safety protocols. Its primary hazards are flammability and aspiration toxicity.[1][3]

GHS Classification :

-

Flammable Liquids : Category 3 (H226: Flammable liquid and vapor)[4]

-

Aspiration Hazard : Category 1 (H304: May be fatal if swallowed and enters airways)[1][3]

Caption: GHS hazard classification logic for 2-Methylnonane.

Handling and Storage Protocol

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE) : Wear protective gloves (chemical impermeable), safety glasses with side shields or goggles, and a lab coat.[5][13]

-

Fire Prevention : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[14][15] Ground and bond containers when transferring material.[14][16]

-

Storage : Store in a cool, dry, and well-ventilated place.[14] Keep containers tightly closed and upright to prevent leakage.[14] Store locked up.[14]

-

Spill Response : In case of a spill, remove all sources of ignition.[14] Absorb with an inert material (e.g., sand, dry powder) and dispose of it as hazardous waste. Do not let the product enter drains.[17]

First Aid Measures

-

If Swallowed : Do NOT induce vomiting. Immediately call a poison control center or doctor. The risk of aspiration into the lungs can cause severe chemical pneumonitis, which can be fatal.[3][14][17]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[17]

-